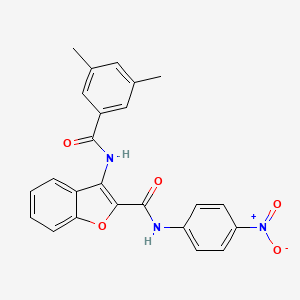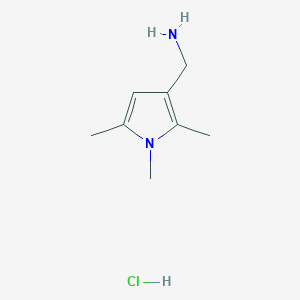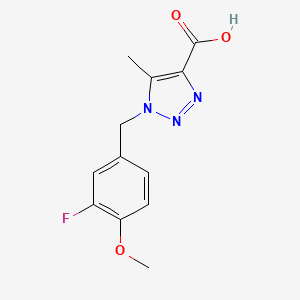
N-(furan-2-ylméthyl)-4-méthyl-2-(4-méthylphénylsulfonamido)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- La structure 2-aminothiazole s'est révélée prometteuse en tant qu'agent anticancéreux. Les dérivés de ce composé présentent une activité inhibitrice puissante et sélective contre diverses lignées cellulaires cancéreuses humaines, notamment les cancers du sein, de la leucémie, du poumon, du côlon, du système nerveux central, du mélanome, de l'ovaire, du rein et de la prostate .
- La présence de N-méthylamino en position 2 du thiazole améliore considérablement les effets antiprolifératifs contre des cellules cancéreuses spécifiques, ce qui en fait un domaine de recherche précieux .
- Les dérivés de 2-aminothiazole ont démontré des propriétés antivirales. Les chercheurs ont exploré leur potentiel contre les infections virales, soulignant leur rôle dans la lutte contre des virus spécifiques .
- Le système cyclique hétérocyclique du composé contribue à son activité antimicrobienne. Des investigations ont révélé son efficacité contre divers agents pathogènes, ce qui le rend pertinent pour la recherche sur les maladies infectieuses .
- Certains dérivés de 2-aminothiazole présentent des propriétés anticonvulsivantes. Les chercheurs ont exploré leurs effets sur le contrôle des crises et l'excitabilité neuronale .
- Le spectre pharmacologique du composé s'étend aux effets antidiabétiques. Des investigations ont exploré son potentiel dans la gestion de la glycémie et des complications associées .
- Les chercheurs ont documenté les effets anti-inflammatoires des dérivés de 2-aminothiazole. Ces composés peuvent jouer un rôle dans la modulation des voies inflammatoires et l'atténuation des maladies liées à l'inflammation .
Propriétés anticancéreuses
Activité antivirale
Effets antimicrobiens
Potentiel anticonvulsivant
Applications antidiabétiques
Activité anti-inflammatoire
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide It’s known that 2-aminothiazole derivatives, which this compound is a part of, have been used in the development of various clinically applied anticancer drugs .
Mode of Action
The specific mode of action of N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide It’s known that 2-aminothiazole derivatives have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Pathways
The specific biochemical pathways affected by N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide 2-aminothiazole derivatives have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Result of Action
The molecular and cellular effects of N-[(furan-2-yl)methyl]-4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazole-5-carboxamide It’s known that 2-aminothiazole derivatives have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Analyse Biochimique
Biochemical Properties
N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as tyrosine kinases . By binding to the active site of these enzymes, N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide disrupts their normal function, leading to the inhibition of cancer cell growth .
Cellular Effects
N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, by activating specific signaling pathways . Additionally, it can modulate gene expression and alter cellular metabolism, leading to reduced cell viability and proliferation . These effects make N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide a promising candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of action of N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide involves its binding interactions with biomolecules. This compound has been shown to bind to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the disruption of cell signaling pathways that promote cancer cell survival and proliferation . Additionally, N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide can induce changes in gene expression, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide can lead to sustained inhibition of cancer cell growth and proliferation .
Dosage Effects in Animal Models
The effects of N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage of N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide to achieve maximum therapeutic efficacy with minimal side effects .
Metabolic Pathways
N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is involved in various metabolic pathways. This compound is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites produced are further processed and excreted via the renal and biliary systems . Additionally, N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide can influence metabolic flux and alter the levels of certain metabolites, contributing to its overall biological effects .
Transport and Distribution
Within cells and tissues, N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cancer cells . The presence of specific targeting signals and post-translational modifications may direct N-(furan-2-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide to these compartments . Once localized, it can interact with key biomolecules and exert its anticancer effects .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-11-5-7-14(8-6-11)26(22,23)20-17-19-12(2)15(25-17)16(21)18-10-13-4-3-9-24-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQLITXBKGADBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)
![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)
![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2514833.png)
![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)

![methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate](/img/structure/B2514841.png)
![(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide](/img/structure/B2514842.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2514843.png)

![N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2514849.png)
